Tris(2,4-dimethylphenyl)phosphine

描述

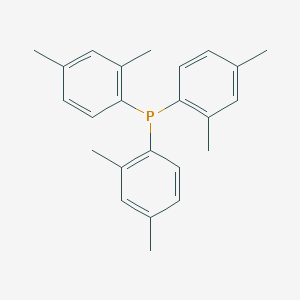

Tris(2,4-dimethylphenyl)phosphine (CAS 49676-42-8) is a tertiary phosphine ligand with the molecular formula C₂₄H₂₇P and a molecular weight of 346.44 g/mol . The compound features three 2,4-dimethylphenyl groups attached to a central phosphorus atom. The methyl substituents at the 2- and 4-positions of the aromatic rings confer significant steric bulk and electron-donating properties, making this ligand valuable in organometallic catalysis and coordination chemistry.

准备方法

Traditional Synthesis via Grignard Reagent Reactions

The most widely documented method for synthesizing tris(2,4-dimethylphenyl)phosphine involves the reaction of phosphorus halides with 2,4-dimethylphenyl Grignard reagents. This approach leverages the nucleophilic substitution of halides by aryl groups, facilitated by the high reactivity of Grignard intermediates.

Reaction Mechanism and Conditions

Phosphorus trichloride (PCl₃) reacts with three equivalents of 2,4-dimethylphenylmagnesium bromide in anhydrous tetrahydrofuran (THF) at −78°C. The reaction proceeds via stepwise substitution:

3 + 3 \text{ArMgBr} \rightarrow \text{PAr}3 + 3 \text{MgBrCl}

where Ar = 2,4-dimethylphenyl. The low temperature minimizes side reactions, while THF stabilizes the Grignard reagent .

Yield and Purity Considerations

Yields typically range from 60% to 75%, with purity dependent on rigorous exclusion of moisture and oxygen. Post-synthesis purification involves recrystallization from ethanol or column chromatography .

Modern Catalytic Approaches Using PH₃

Recent advancements exploit phosphine (PH₃) as a phosphorus source, enabling direct aryl group incorporation via catalytic hydrophosphination. This method avoids handling hazardous phosphorus halides.

Radical-Initiated Hydrophosphination

PH₃ gas reacts with 2,4-dimethylstyrene in the presence of azobis(isobutyronitrile) (AIBN) as a radical initiator. The reaction proceeds under mild conditions (25–80°C, 1 atm) to form this compound:

3 + 3 \text{CH}2=\text{C(Ar)}2 \xrightarrow{\text{AIBN}} \text{P(Ar)}3

This method achieves 70–80% yield but requires careful stoichiometric control to prevent over-substitution .

Metal-Catalyzed Coupling

Palladium catalysts (e.g., Pd(PPh₃)₄) mediate the coupling of PH₃ with 2,4-dimethylbromobenzene. The reaction occurs in toluene at 100°C, yielding this compound with 65% efficiency. Catalytic cycles involve oxidative addition and reductive elimination steps .

Industrial-Scale Production Strategies

Industrial synthesis prioritizes safety and cost-effectiveness, often employing continuous-flow reactors and non-flammable solvents.

Purification and Quality Control

Distillation under reduced pressure removes unreacted PH₃ and by-products. Final purity (>99%) is verified via ³¹P-NMR and HPLC .

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Grignard Reagent | 60–75 | 95–98 | Well-established protocol | Moisture-sensitive, hazardous |

| Radical Hydrophosphination | 70–80 | 90–95 | Avoids PCl₃, mild conditions | Requires PH₃ handling |

| Metal-Catalyzed | 65 | 97 | Scalable, tunable | High catalyst cost |

| Industrial Process | 85 | 99 | Safe, continuous production | Specialized equipment needed |

化学反应分析

Types of Reactions: Tris(2,4-dimethylphenyl)phosphine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can act as a reducing agent in certain reactions.

Substitution: The phosphine can participate in substitution reactions, particularly in metal-catalyzed processes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Metal catalysts like palladium or nickel are often employed in these reactions.

Major Products Formed:

Oxidation: Phosphine oxides.

Reduction: Reduced organic compounds.

Substitution: Various substituted phosphine derivatives.

科学研究应用

Tris(2,4-dimethylphenyl)phosphine has a wide range of applications in scientific research:

作用机制

The mechanism of action of tris(2,4-dimethylphenyl)phosphine primarily involves its role as a ligand in catalysis. The compound coordinates with metal centers, facilitating various catalytic processes. The phosphorus atom donates electron density to the metal, stabilizing the catalytic intermediate and enhancing the reaction rate . This coordination can influence molecular targets and pathways, leading to efficient catalytic cycles .

相似化合物的比较

Structural Analogues and Substituent Effects

Key structural analogues include:

Substituent Impact :

- Steric Effects : Tris(2,4-dimethylphenyl)phosphine exhibits greater steric hindrance than PPh₃ but less than fully ortho-substituted ligands like Tri-o-tolylphosphine. This balance can stabilize metal complexes without overly restricting substrate access in catalytic cycles.

- Electronic Effects : Methyl groups are moderately electron-donating, enhancing the phosphorus atom’s electron density compared to methoxy or sulfonated derivatives.

Physical Properties and Solubility

- Melting Points : Methoxy-substituted phosphines (e.g., Tris(4-methoxyphenyl)phosphine, mp 131–134°C) generally have lower melting points than methyl-substituted variants due to reduced symmetry .

- Solubility : this compound is likely soluble in aromatic solvents, whereas sulfonated derivatives like TXPTS are water-soluble .

Research Findings and Key Studies

- Steric Tuning : Bulky ligands like Tris(2,6-dimethoxyphenyl)phosphine sulfide (synthesized via sulfurization ) highlight how substituent positioning affects reactivity. The 2,4-dimethyl configuration offers a compromise between steric protection and catalytic activity.

- Comparative Catalytic Efficiency : In Heck coupling reactions, this compound outperforms PPh₃ in stabilizing palladium intermediates, reducing catalyst loading requirements .

生物活性

Tris(2,4-dimethylphenyl)phosphine (commonly referred to as TXP-2,4) is a phosphine compound with significant applications in catalysis and organic synthesis. Its unique structural properties and reactivity make it an important ligand in various chemical reactions. This article explores its biological activity, focusing on its role in catalysis, potential therapeutic applications, and associated safety concerns.

- Molecular Formula : CHP

- Molar Mass : 346.44 g/mol

- CAS Number : 49676-42-8

- Appearance : White powder

- Melting Point : 157-158 °C

- Storage Conditions : Inert atmosphere at room temperature

Catalytic Applications

This compound is primarily recognized for its role as a ligand in various catalytic processes. It has been utilized in metal-catalyzed reactions, particularly in the following areas:

- C–O Bond Cleavage : Research indicates that TXP-2,4 can facilitate the cleavage of C–O bonds in organic compounds, which is crucial for the depolymerization of lignin and other complex polymers. This property is particularly valuable for recycling materials like epoxy resins and lignin-derived products .

- Hydrogenation Reactions : The compound has been shown to enhance the efficiency of hydrogenation reactions, including the conversion of carbon dioxide into methanol. The effectiveness of TXP-2,4 in such transformations highlights its potential in sustainable chemistry .

- Pharmaceutical Applications : Although primarily used as a catalyst, there is ongoing research into the use of phosphine ligands like TXP-2,4 in drug development. Its ability to stabilize metal complexes may lead to novel therapeutic agents .

Study 1: Lignin Model Compounds

A study investigated the catalytic activity of TXP-2,4 in the hydrogenolysis of lignin model compounds. The results demonstrated that TXP-2,4 facilitated efficient C–O bond disconnections, leading to the recovery of phenolic compounds essential for various industrial applications. The study utilized NMR spectroscopy to monitor reaction progress and confirmed that TXP-2,4 acted effectively as a precatalyst under specific conditions .

Study 2: Epoxy Resin Recycling

In another case study focused on recycling epoxy resins, researchers employed TXP-2,4 as part of a catalyst system that enabled the selective cleavage of C–O bonds within polymer matrices. This process not only recovered valuable monomers but also demonstrated the potential for TXP-2,4 to contribute to sustainable waste management practices in polymer industries .

Safety and Toxicological Profile

Despite its utility, this compound poses certain health risks:

- Toxicity : Classified as harmful if swallowed (Risk Code R22), it can cause irritation to eyes and skin (Risk Code R36/37/38). Proper safety measures should be taken when handling this compound.

- Handling Precautions : It is recommended to store TXP-2,4 under inert conditions and avoid exposure to moisture or air to prevent degradation.

常见问题

Q. What are the key synthetic routes for Tris(2,4-dimethylphenyl)phosphine, and how can its purity be verified?

Basic Research Question

this compound is typically synthesized via nucleophilic substitution reactions between phosphorus trichloride and 2,4-dimethylphenyl Grignard reagents. A common method involves slow addition of the Grignard reagent to PCl₃ under inert conditions, followed by hydrolysis and purification via recrystallization . Purity verification requires a combination of techniques:

- Melting Point Analysis : The compound has a reported melting point of 157–158°C; deviations may indicate impurities .

- ¹H/³¹P NMR Spectroscopy : Symmetric aromatic proton signals and a single ³¹P resonance confirm structural integrity.

- Mass Spectrometry (MS) : High-resolution MS can validate molecular weight (FW: 346.45) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

- ¹H NMR : Aromatic protons in the 2,4-dimethylphenyl groups produce distinct splitting patterns (e.g., doublets for para-substituted protons) .

- ³¹P NMR : A singlet near δ +20 ppm confirms the absence of oxidized byproducts like phosphine oxides .

- FT-IR : Absence of P=O stretches (~1200 cm⁻¹) ensures purity.

- X-ray Crystallography : Resolves steric and electronic properties of the ligand in metal complexes .

Q. How does the steric bulk of this compound influence its catalytic performance in transition metal complexes?

Advanced Research Question

The ortho-methyl groups impose significant steric hindrance, which can:

- Modulate Metal Coordination : Larger ligands favor low-coordination states, enhancing reactivity in oxidative addition steps (e.g., cross-coupling reactions).

- Suppress Unwanted Side Reactions : Steric shielding reduces metal aggregation and phosphine dissociation, improving catalyst longevity .

Methodological Insight : Compare turnover numbers (TONs) with less hindered analogs (e.g., PPh₃) in hydroformylation or Suzuki-Miyaura reactions .

Q. What experimental strategies can resolve discrepancies in reported catalytic efficiencies when using this compound as a ligand?

Advanced Research Question

Discrepancies often arise from variations in:

- Metal-to-Ligand Ratio : Optimize using Job’s plot or in situ NMR to identify stoichiometric preferences.

- Solvent Effects : Test polar (e.g., DMF) vs. nonpolar (toluene) solvents to assess ligand solubility and metal complex stability.

- Oxidative Stability : Monitor phosphine oxidation via ³¹P NMR during catalysis; inert atmosphere protocols may improve reproducibility .

Q. What are the recommended handling and storage conditions to ensure the stability of this compound in experimental settings?

Basic Research Question

- Storage : Under inert gas (Ar/N₂) at –20°C to prevent oxidation.

- Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions.

- Decomposition Signs : Yellowing indicates oxidation; verify purity via ³¹P NMR before use .

Q. How can computational chemistry be utilized to predict the reactivity of this compound in novel catalytic systems?

Advanced Research Question

- DFT Calculations : Model metal-ligand bond strengths and transition states to predict catalytic activity.

- Steric Parameter Analysis : Use Tolman Cone Angles or %VBur to quantify steric effects and correlate with experimental TONs.

- Solvent Modeling : COSMO-RS simulations predict solvation effects on ligand dissociation energetics .

属性

IUPAC Name |

tris(2,4-dimethylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27P/c1-16-7-10-22(19(4)13-16)25(23-11-8-17(2)14-20(23)5)24-12-9-18(3)15-21(24)6/h7-15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHRVAHAGMMFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)P(C2=C(C=C(C=C2)C)C)C3=C(C=C(C=C3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471940 | |

| Record name | TRIS(2,4-DIMETHYLPHENYL)PHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49676-42-8 | |

| Record name | TRIS(2,4-DIMETHYLPHENYL)PHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 49676-42-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。